tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate
Description
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate (referred to herein as Compound A) is a synthetic organic molecule featuring a cyclohexyl core substituted with a hydroxyl group, a tert-butyl carbamate-protected amine, and a 3-propyl-1,2,4-oxadiazole moiety. The tert-butyl carbamate group serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance solubility or prevent undesired reactivity during synthesis . The 1,2,4-oxadiazole ring is a heterocycle known for its electron-withdrawing properties and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C17H29N3O4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-5-7-13-19-14(24-20-13)11-17(22)9-6-8-12(10-17)18-15(21)23-16(2,3)4/h12,22H,5-11H2,1-4H3,(H,18,21) |
InChI Key |
NCTNUESQZJBPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate typically involves multiple steps. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxy group and the 1,2,4-oxadiazole moiety. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxadiazole ring can produce a variety of reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Heterocyclic Substituents
- Compound A vs. tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193): Compound 193 () replaces the oxadiazole in Compound A with a 2-chloro-5-nitropyrimidine group. The pyrimidine ring introduces nitro and chloro substituents, which are strongly electron-withdrawing and may increase reactivity in nucleophilic substitution reactions compared to the oxadiazole in Compound A. The molecular weight (MW) of Compound 193 is 386 g/mol (ESI+), whereas Compound A’s MW is estimated to be ~380–400 g/mol based on structural similarity .
- Compound A vs. tert-Butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (194): Compound 194 () features a 5-amino-2-chloropyrimidine group. This difference may affect solubility; the amino group in Compound 194 could improve aqueous solubility (MW: 356 g/mol) compared to Compound A .
- Compound A vs. tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230): Compound 230 () incorporates a pyridine-piperazine moiety, introducing a basic nitrogen and a bulky methylpiperazinyl group. This increases MW (estimated >500 g/mol) and complexity compared to Compound A, likely reducing membrane permeability but enhancing target affinity in kinase inhibitors or receptor modulators .
Functional Group Variations
- Hydroxyl vs. Amino/Nitro Groups: Compound A’s cyclohexyl hydroxyl group distinguishes it from analogs like Compound 193 (nitro) and Compound 194 (amino). The hydroxyl group may improve crystallinity, as seen in carbamate derivatives with polar substituents, but could also increase metabolic susceptibility compared to non-hydroxylated analogs .
Oxadiazole vs. Pyrimidine/Pyridine :
The 1,2,4-oxadiazole in Compound A is more metabolically stable than pyrimidines or pyridines, which are prone to enzymatic oxidation. However, oxadiazoles may exhibit lower solubility due to reduced polarity .
Table 1: Comparative Analysis of Compound A and Analogous Derivatives
Biological Activity
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate (CAS Number: 2060025-29-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H29N3O4, with a molecular weight of approximately 339.43 g/mol. The compound features a cyclohexyl group, a hydroxyl group, and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H29N3O4 |
| Molecular Weight | 339.43 g/mol |
| CAS Number | 2060025-29-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential applications in antimicrobial therapies .
Neuroprotective Effects
A related compound, tert-butyl-(4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate, demonstrated neuroprotective effects in models of Alzheimer's disease by reducing levels of amyloid-beta (Aβ) and modulating inflammatory markers such as TNF-α and reactive oxygen species (ROS) . These findings suggest that similar mechanisms may be present in this compound.
Anti-inflammatory Activity
The compound's structure hints at potential anti-inflammatory properties. Compounds with similar configurations have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could be particularly relevant in chronic inflammatory conditions where modulation of the immune response is beneficial .
Case Studies
-
Neuroprotection in Alzheimer's Models :
A study demonstrated that compounds targeting amyloid-beta aggregation could significantly reduce neuroinflammation and oxidative stress. While specific data on this compound is limited, its structural analogs suggest a similar protective effect against neurodegeneration . -
Antimicrobial Efficacy :
Research into oxadiazole derivatives has revealed their ability to act as effective antimicrobial agents. Further studies are warranted to explore the specific efficacy of this compound against various pathogens and its potential use in clinical settings .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the oxadiazole moiety with a hydroxycyclohexyl precursor using carbamate-protecting groups. Key steps include:
- Solvent selection : Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are preferred for nucleophilic substitution reactions .
- Catalysts : Triethylamine or pyridine can enhance reaction rates by neutralizing acidic byproducts .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions, followed by heating (e.g., 90°C for 1 hour) to drive completion .
- Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent ratio, catalyst loading) and identify optimal conditions .
Q. Which analytical techniques are most effective for confirming the structure and purity of this carbamate compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly for the cyclohexyl and oxadiazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS assesses purity (>98% purity is typical for research-grade compounds) .
Q. What are the key considerations for solvent selection and catalyst systems in the synthesis of tert-Butyl carbamate derivatives?
- Methodological Answer :
- Solvent polarity : Aprotic solvents (e.g., THF, acetonitrile) minimize hydrolysis of the carbamate group .
- Catalyst compatibility : Weak bases like KCO avoid deprotection of the tert-butyl group .
- Reaction scale : Pilot small-scale reactions (1–5 mmol) to assess reproducibility before scaling up .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods be integrated to design novel synthetic pathways for carbamate derivatives?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for oxadiazole-cyclohexyl coupling .
- Reaction path algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible intermediates and byproducts .
- Feedback loops : Validate computational predictions with experimental data (e.g., NMR kinetics) to refine models iteratively .
Q. How can statistical experimental design (DoE) reduce the number of trials needed to optimize reaction conditions for carbamate synthesis?
- Methodological Answer :
- Factor screening : Apply fractional factorial designs to prioritize critical variables (e.g., temperature, solvent ratio) .
- Response surface methodology (RSM) : Model interactions between factors (e.g., catalyst loading × reaction time) to predict optimal yield .
- Case study : A 3 factorial design reduced optimization trials by 40% for a similar carbamate synthesis .
Q. What strategies address discrepancies between computational predictions and experimental outcomes in carbamate reaction mechanisms?
- Methodological Answer :
- Comparative analysis : Cross-reference computational data (e.g., activation energies) with experimental kinetic studies (e.g., rate constants) to identify systematic errors .
- Controlled replication : Repeat experiments under identical conditions to rule out procedural variability .
- Multi-method validation : Combine DFT with molecular dynamics (MD) simulations to capture solvent effects neglected in static calculations .
Q. How do steric and electronic effects of substituents on the cyclohexyl ring influence the reactivity and stability of this carbamate?
- Methodological Answer :
- Steric analysis : X-ray crystallography of analogs (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate) reveals conformational strain in the cyclohexyl ring .
- Electronic effects : Electron-withdrawing groups on the oxadiazole moiety increase electrophilicity, accelerating nucleophilic attack at the carbamate carbonyl .
- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH) correlate substituent effects with hydrolytic stability .
Q. What methodologies are recommended for analyzing reaction intermediates in multi-step carbamate syntheses?
- Methodological Answer :
- In-situ monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates (e.g., oxadiazole methylene radicals) .
- Trapping experiments : Quench reactions with deuterated reagents (e.g., DO) to isolate and characterize unstable species via MS .
- Computational mapping : Match theoretical IR spectra of proposed intermediates with experimental data to confirm identities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
